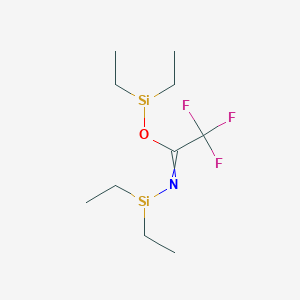

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide

説明

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (CAS 105384-38-1) is a specialized silylating reagent used in gas chromatography (GC) for derivatizing polar organic compounds. It replaces labile hydrogens (e.g., -OH, -NH, -SH) with diethylhydrogensilyl groups, enhancing analyte volatility and thermal stability for GC or GC-MS analysis. While its applications are less extensively documented than its trimethylsilyl counterparts, it is described as a reagent for "simultaneous cyclosilylation and silylation" in analytical workflows .

特性

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQTNAPNFAWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the reaction of diethylhydrogensilane with trifluoroacetamide under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged under inert gas to prevent degradation .

化学反応の分析

Types of Reactions

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide primarily undergoes derivatization reactions, where it reacts with various functional groups such as hydroxyl, amino, and carboxyl groups to form stable silyl derivatives . These reactions are essential in analytical chemistry for improving the volatility and stability of analytes in GC.

Common Reagents and Conditions

The derivatization reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents used in these reactions include this compound itself and a catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions are silyl derivatives of the original analytes. These derivatives are more volatile and stable, making them suitable for analysis by GC .

科学的研究の応用

Silylation in Gas Chromatography

Silylation Process

Silylation involves the replacement of active hydrogen atoms in a compound with silyl groups, enhancing volatility and thermal stability, which is crucial for GC analysis. N,O-Bis(diethylhydrogensilyl)trifluoroacetamide serves as a silylation reagent, particularly effective for polar functional groups.

Applications in Analytical Chemistry

- Derivatization of Alcohols and Amides : This compound is extensively used to derivatize alcohols, amines, and carboxylic acids, allowing for improved detection limits in GC-MS analyses. The derivatized products exhibit increased sensitivity and reduced polarity, facilitating their separation and identification .

- Forensic Analysis : In forensic toxicology, this compound is employed to analyze drugs and metabolites in biological samples. Its ability to derivatize benzodiazepines has been documented, showcasing its utility in identifying these compounds in complex matrices .

Silylation of Benzodiazepines

A study focused on optimizing silylation conditions for benzodiazepines demonstrated that this compound effectively enhances the detection of these compounds in forensic samples. The research utilized multivariate analysis to evaluate the impact of various experimental conditions on silylation efficiency. Key findings include:

- Principal Component Analysis (PCA) revealed distinct clusters based on silylation responses, indicating that reaction time significantly influences the overall yield .

- ANOVA Boxplots illustrated the variability in response across different benzodiazepines under varying conditions, supporting the compound's effectiveness as a derivatizing agent .

Anticancer Research

Recent investigations have explored the potential anticancer properties of derivatives synthesized using this compound. Compounds derived from this silylation process have shown significant cytotoxicity against various cancer cell lines.

- In Vitro Studies : Compounds synthesized using this reagent exhibited growth inhibition rates exceeding 75% against specific glioblastoma cell lines. The mechanism of action appears to involve apoptosis induction through DNA damage .

- In Vivo Studies : Further research utilizing genetically modified models indicated that certain derivatives possess notable anti-diabetic properties alongside anticancer activity, highlighting the compound's versatility beyond analytical applications .

Comparative Data Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Gas Chromatography | This compound | Enhanced sensitivity for polar compounds |

| Forensic Toxicology | Silylated Benzodiazepines | Improved identification in biological samples |

| Anticancer Research | Derivatives from Silylation | Significant cytotoxicity against glioblastoma cell lines |

| Anti-Diabetic Activity | Silylated Compounds | Lowered glucose levels in Drosophila models |

作用機序

The mechanism of action of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the formation of silyl derivatives through the reaction with functional groups in the analytes. The compound acts as a silylating agent, transferring its silyl group to the analyte, thereby increasing its volatility and stability . This process enhances the analyte’s detectability in GC and mass spectrometry.

類似化合物との比較

Comparison with Similar Silylating Agents

The following compounds are structurally or functionally related to N,O-Bis(diethylhydrogensilyl)trifluoroacetamide:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

- Structure : Trimethylsilyl groups (TMS) replace diethylhydrogensilyl.

- Reactivity: Highly reactive toward hydroxyl, amine, and carboxylic acid groups. BSTFA is widely used for amino acids, organic acids, and phenolic compounds .

- Volatility : Derivatives are more volatile than those of BSA (N,O-Bis(trimethylsilyl)acetamide) due to the trifluoroacetamide backbone and smaller TMS groups .

- Stability : Moisture-sensitive; derivatives degrade faster than MTBSTFA’s but are suitable for small molecules .

- Applications : Preferred for volatile compound analysis in metabolomics and environmental studies .

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

- Structure : tert-Butyldimethylsilyl (TBDMS) groups provide steric bulk.

- Reactivity : Slower reaction kinetics due to bulky substituents but forms stable derivatives resistant to hydrolysis .

- Volatility : Less volatile than BSTFA derivatives, which can complicate chromatographic resolution for low-boiling-point analytes .

- Applications : Ideal for long-term sample storage or high-moisture environments .

N,O-Bis(trimethylsilyl)acetamide (BSA)

- Structure : Similar to BSTFA but lacks fluorine.

- Reactivity : Comparable to BSTFA but less effective for sterically hindered groups. Requires catalysts (e.g., TMCS) for sugars or hindered alcohols .

- Volatility : Less volatile than BSTFA due to the absence of fluorine, leading to higher detector contamination .

- Applications: Limited to non-polar matrices where fluorine interference is undesirable .

This compound

- Structure : Diethylhydrogensilyl groups introduce steric hindrance and reduced electronegativity compared to TMS.

- Stability : Ethyl groups may enhance hydrolytic stability compared to TMS derivatives, though direct studies are lacking.

- Applications: Limited documentation suggests niche use in specialized derivatization workflows .

Data Table: Comparative Properties of Silylating Agents

Research Findings and Limitations

- BSTFA Dominance: Over 90% of cited studies use BSTFA due to its balance of reactivity and volatility. It efficiently derivatizes amino acids, carboxylic acids, and hydroxylated compounds .

- MTBSTFA Stability : Derivatives withstand hydrolysis for weeks, making them suitable for clinical or environmental samples requiring delayed analysis .

- This compound : Only one study explicitly references this compound, highlighting a critical gap in comparative data. Its ethyl groups may offer a unique balance between stability and volatility, but further studies are needed .

生物活性

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-TFA) is an organosilicon compound that has gained attention for its potential biological applications, particularly in the field of analytical chemistry and drug analysis. This article aims to provide a detailed overview of the biological activity of DEHS-TFA, including its synthesis, properties, and applications, supported by relevant data and case studies.

DEHS-TFA is characterized by its unique structure, which includes two diethylhydrogensilyl groups and a trifluoroacetamide moiety. The compound can be synthesized through a series of reactions involving the appropriate silane derivatives and trifluoroacetic anhydride. The general reaction scheme can be outlined as follows:

- Synthesis Reaction :

This reaction typically requires controlled conditions to ensure high yields and purity of the final product.

1. Analytical Applications

DEHS-TFA is primarily utilized as a silylating agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives with various functional groups enhances the volatility and detectability of analytes, making it invaluable in pharmaceutical analysis.

- Case Study : In a study analyzing gabapentin, DEHS-TFA was used to derivatize the compound for GC-MS analysis. The results indicated that the derivatization improved chromatographic peak resolution and intensity, allowing for more accurate quantification of gabapentin in biological samples .

2. Reactivity with Biological Molecules

The reactivity of DEHS-TFA with hydroxyl and amine groups allows for selective derivatization of biomolecules. This property is particularly useful in the analysis of amino acids and steroids, where precise quantification is necessary.

- Example : The derivatization of amino acids using DEHS-TFA resulted in improved GC-MS performance, with clear separation of amino acid derivatives observed .

Table 1: Comparison of Silylation Agents

| Silylation Agent | Volatility | Selectivity | Application Area |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide (BSTFA) | Moderate | High | Drug analysis |

| This compound (DEHS-TFA) | High | Moderate | Amino acid analysis |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Low | High | Steroid analysis |

Research Findings

Recent studies have highlighted the effectiveness of DEHS-TFA in various analytical applications:

- Study on Steroids : DEHS-TFA was employed to derivatize steroid hormones, facilitating their detection in complex biological matrices. The derivatives formed exhibited favorable GC-MS characteristics, enabling accurate identification and quantification .

- Drug Metabolism Studies : In pharmacokinetic studies, DEHS-TFA has been used to analyze drug metabolites in plasma and urine samples. The derivatives produced were stable and easily detectable, underscoring the compound's utility in drug metabolism research .

Q & A

What are the primary research applications of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide in analytical chemistry?

Basic Question

this compound is primarily used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of polar compounds. It reacts with functional groups such as -OH, -NH, and -SH, converting them into silylated derivatives, which are more amenable to GC analysis. For example, in metabolomics, this reagent modifies sugars, alcohols, and carboxylic acids, enabling their detection in complex biological matrices .

Methodological Insight : A typical protocol involves incubating the sample with the reagent (e.g., 25–50 µL) at 37–70°C for 30–60 minutes, followed by drying under nitrogen and dissolution in a non-polar solvent (e.g., chloroform) prior to GC-MS injection .

How does this compound compare to other silylation reagents in derivatization efficiency?

Advanced Question

Unlike trimethylsilyl (TMS) reagents (e.g., BSTFA), the diethylhydrogensilyl variant introduces bulkier silyl groups, which can alter retention times and fragmentation patterns in GC-MS. This distinction is critical for resolving structurally similar compounds. However, its derivatization efficiency may vary depending on steric hindrance and reaction conditions. For instance, hydroxyl groups in sterically hindered environments (e.g., tertiary alcohols) may require higher temperatures (70–80°C) or extended reaction times (≥2 hours) .

Data Analysis Tip : Compare mass spectra and retention indices of derivatives with authentic standards to confirm successful silylation. Inconsistent peaks may indicate incomplete reactions or by-product formation .

What safety protocols are essential when handling this compound?

Basic Question

The compound is classified as a flammable liquid (UN 2924) with secondary corrosive hazards. Key precautions include:

- Storage : At 0–6°C in airtight containers to prevent moisture absorption and degradation .

- Handling : Use in a fume hood with personal protective equipment (PPE) such as nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with oxidizers to prevent toxic gas release (e.g., HCl) .

Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers optimize reaction conditions for silylation using this compound?

Advanced Question

Optimization involves balancing temperature, time, and catalyst use:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but risk decomposition. For heat-labile analytes, lower temperatures (37°C) with prolonged incubation (2–4 hours) are recommended .

- Catalysts : Acidic catalysts (e.g., 1% trimethylchlorosilane) can enhance reactivity with stubborn functional groups. However, excess catalyst may generate interfering by-products .

Experimental Design : Perform a factorial design (e.g., varying temperature, time, and catalyst concentration) and validate using GC-MS peak area normalization .

What strategies resolve data discrepancies when comparing derivatization outcomes across silylation reagents?

Advanced Question

Discrepancies often arise from differences in silyl group stability, volatility, or MS fragmentation. To mitigate:

- Internal Standards : Use deuterated or structurally analogous internal standards to normalize retention time shifts .

- Cross-Validation : Compare results with alternative derivatization methods (e.g., MSTFA or MTBSTFA) to identify reagent-specific artifacts .

Case Study : In a study on levoglucosan analysis, reducing derivatization volume to 25 µL minimized dilution effects and improved detection limits, highlighting the need for protocol customization .

How does the structural specificity of this compound impact its use in targeted metabolite profiling?

Advanced Question

The diethylhydrogensilyl group provides unique selectivity for certain metabolites. For example, in flavonoid analysis, it preferentially derivatizes phenolic -OH groups over aliphatic ones, enabling selective detection in plant extracts. However, this specificity may exclude compounds with sterically hindered groups, necessitating complementary reagents for comprehensive profiling .

Analytical Workflow : Pair with non-selective reagents (e.g., BSTFA) or perform sequential derivatization to cover a broader analyte range .

What are the long-term storage considerations for this compound?

Basic Question

Prolonged storage at room temperature leads to hydrolysis, reducing derivatization efficiency. To maintain integrity:

- Stability Testing : Periodically assess reagent purity via GC-MS. A 5% decline in derivatization yield over six months indicates degradation .

- Moisture Control : Store under inert gas (e.g., argon) and include desiccant packs in containers .

How can researchers address challenges in quantifying silylated derivatives using GC-MS?

Advanced Question

Quantitation challenges include signal suppression from matrix effects or incomplete derivatization. Solutions include:

- Matrix-Matched Calibration : Prepare standards in the same biological matrix to account for interference .

- Derivative Stability Assessment : Monitor peak area reproducibility across multiple injections to detect decomposition during analysis .

Example : In atmospheric aerosol studies, co-derivatizing with isotopically labeled standards improved accuracy in levoglucosan quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。